6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines several functional groups, including a tert-butyl group, a pyridinylmethylsulfanyl group, a thiophenyl group, and a tetrahydroquinoline core with a carbonitrile moiety. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic synthesis. One common approach includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Thiophenyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, where a thiophene derivative is coupled with the tetrahydroquinoline intermediate.
Addition of the Pyridinylmethylsulfanyl Group: This can be introduced via a nucleophilic substitution reaction, where a pyridinylmethylsulfanyl halide reacts with the intermediate compound.
Incorporation of the Tert-butyl Group: This step might involve alkylation using a tert-butyl halide under basic conditions.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylsulfanyl group.
Cyclization: Intramolecular cyclization reactions can occur, potentially forming new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Cyclization: Acid or base catalysts to facilitate ring closure.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: New heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl and thiophenyl groups suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural complexity and functional diversity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridinyl and thiophenyl groups can facilitate binding to active sites, while the carbonitrile group may participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Similar structure but with a phenyl group instead of a thiophenyl group.
6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
The uniqueness of 6-Tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. The presence of both sulfur and nitrogen heterocycles enhances its reactivity and binding properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-tert-butyl-2-(pyridin-4-ylmethylsulfanyl)-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S2/c1-24(2,3)17-6-7-20-18(13-17)22(21-5-4-12-28-21)19(14-25)23(27-20)29-15-16-8-10-26-11-9-16/h4-5,8-12,17H,6-7,13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONXXPZHOVIPRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=NC=C3)C#N)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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